2-Bromo-4,5-dimethylpyridine
Description
Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Materials Science
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif found in numerous natural products, including vitamins and alkaloids. mdpi.comnih.gov In medicinal chemistry, pyridine scaffolds are of paramount importance, appearing in a significant percentage of FDA-approved drugs. rsc.orgrsc.orgnih.gov Their presence can enhance the pharmacological properties of a drug, such as solubility and bioavailability. mdpi.comenpress-publisher.com Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.comnih.govontosight.ai
Beyond pharmaceuticals, pyridine and its derivatives are integral to materials science. numberanalytics.comnumberanalytics.com They are used in the development of polymers, dyes, and other functional materials. numberanalytics.comnumberanalytics.comchemimpex.com The ability of the pyridine nitrogen to coordinate with metal ions also makes these compounds valuable as ligands in catalysis and for the construction of metal-organic frameworks. numberanalytics.commdpi.com
Overview of Bromopyridine Derivatives as Key Synthetic Intermediates
Among the halogenated pyridines, bromopyridine derivatives are particularly versatile synthetic intermediates. clockss.org The bromine atom can be readily substituted or participate in a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups onto the pyridine ring. This reactivity makes bromopyridines essential building blocks for constructing more complex molecules. clockss.orgchemicalbook.com They are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. ontosight.aichemicalbook.comhzsqchem.comguidechem.com The development of efficient methods for the synthesis of functionalized bromopyridines is an active area of research, driven by the need for these valuable intermediates in various chemical industries. clockss.org
The Compound in Focus: 2-Bromo-4,5-dimethylpyridine
This compound is a specific bromopyridine derivative that serves as a valuable reagent in organic synthesis.
Chemical and Physical Properties
This compound is a solid at room temperature and has the chemical formula C7H8BrN. guidechem.comechemi.com Detailed properties are provided in the table below.
| Property | Value | Source |
| Molecular Formula | C7H8BrN | guidechem.comechemi.comnih.gov |
| Molecular Weight | 186.05 g/mol | guidechem.comechemi.com |
| CAS Number | 66533-31-1 | guidechem.comechemi.comchemicalbook.comechemi.combldpharm.combldpharm.com |
| Boiling Point | 252.6 °C at 760 mmHg | hzsqchem.comechemi.com |
| pKa | 1.74 ± 0.18 | guidechem.com |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from commercially available pyridine derivatives. One common strategy involves the bromination of a corresponding dimethylpyridine precursor. For instance, the direct bromination of 3,4-lutidine (4,5-dimethylpyridine) can yield the desired product. Another approach might involve the Sandmeyer reaction, where an amino group on the pyridine ring is converted to a bromine atom.
Key Chemical Reactions
The reactivity of this compound is primarily centered around the bromine substituent. This bromine atom can participate in a range of chemical transformations, making it a versatile building block.
Cross-Coupling Reactions: This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.
Nucleophilic Aromatic Substitution: The bromine atom can be displaced by a variety of nucleophiles. This allows for the introduction of different functional groups, such as amines, alkoxides, and thiols, onto the pyridine ring.
Applications in the Synthesis of Complex Molecules
This compound is a key intermediate in the synthesis of a variety of more complex molecules, finding applications in several fields.
Pharmaceuticals: It is utilized as a building block in the development of new drug candidates. hzsqchem.comechemi.com For example, it has been used in the preparation of tetrahydroindazoles, which have been investigated as inhibitors of human dihydroorotate (B8406146) dehydrogenase, an enzyme relevant in certain diseases. chemicalbook.com
Agrochemicals: This compound also finds application in the agricultural sector for the synthesis of pesticides and herbicides. hzsqchem.com
Materials Science: In the realm of materials science, this compound can be used to create novel organic materials with specific electronic or photophysical properties. smolecule.com
Flavor and Fragrance Industry: The unique chemical properties of this compound also make it a valuable component in the creation of synthetic flavors and fragrances. hzsqchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVKPSUMDAFRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452980 | |
| Record name | 2-BROMO-4,5-DIMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66533-31-1 | |
| Record name | 2-BROMO-4,5-DIMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 4,5 Dimethylpyridine and Its Derivatives
Direct Bromination Approaches
Direct bromination of a pre-existing dimethylpyridine ring system is a common strategy for the synthesis of 2-bromo-4,5-dimethylpyridine. The success of this approach hinges on controlling the regioselectivity of the bromination reaction to favor substitution at the desired C2 position.
Regioselective Bromination of Dimethylpyridines
The regioselectivity of bromination in unsymmetrical dimethylpyridines is significantly influenced by the electronic effects of the nitrogen atom within the pyridine (B92270) ring. The nitrogen atom is inductively deactivating, which can direct the electrophilic bromine to specific positions on the ring. daneshyari.comohiolink.edu Studies on the free radical bromination of various unsymmetrical lutidines (dimethylpyridines) have shown that bromination often occurs on the methyl group furthest from the nitrogen atom. daneshyari.comohiolink.edu For instance, the bromination of 3,4-lutidine has been observed to yield the 4,4-dibrominated product. daneshyari.comohiolink.edu
In the context of synthesizing this compound, the starting material would ideally be 4,5-dimethylpyridine. The direct bromination would then need to be controlled to favor substitution at the C2 position over other possible sites.
Optimization of Reaction Conditions and Reagents for Enhanced Selectivity
Achieving high selectivity in the bromination of dimethylpyridines requires careful optimization of reaction conditions and the choice of brominating agent. N-bromosuccinimide (NBS) is a frequently used reagent for both free radical substitution and electrophilic addition of bromine. daneshyari.com The use of NBS is advantageous as the byproduct, succinimide, can be easily removed. daneshyari.com For benzylic brominations, NBS is often used with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a solvent such as anhydrous carbon tetrachloride (CCl4). daneshyari.com
For the bromination of the pyridine ring itself, different conditions are required. For example, the bromination of 2,4,6-trimethylpyridine (B116444) to yield 3,5-dibromo-2,4,6-trimethylpyridine (B189553) can be achieved on a multigram scale using 60% oleum. beilstein-journals.org The choice of solvent and the presence of a catalyst can also play a critical role. For instance, the bromination of 3,5-dimethylpyridine (B147111) can be carried out in acetic acid with FeBr₃ as a catalyst to produce 2-bromo-3,5-dimethylpyridine (B180953).
Table 1: Examples of Bromination Reactions of Dimethylpyridines
| Starting Material | Brominating Agent/Conditions | Product(s) | Reference |
|---|---|---|---|
| 3,4-Lutidine | N-Bromosuccinimide | 4,4-dibrominated product | daneshyari.comohiolink.edu |
| 2,4,6-Trimethylpyridine | Bromine in 60% oleum | 3,5-Dibromo-2,4,6-trimethylpyridine | beilstein-journals.org |
| 3,5-Dimethylpyridine | Bromine, FeBr₃, acetic acid | 2-Bromo-3,5-dimethylpyridine |
Functional Group Interconversion Strategies
An alternative to direct bromination involves the synthesis of this compound through the transformation of other functional groups on the pyridine ring or by starting from a different dimethylpyridine isomer.
Synthesis via Nitration of this compound and Subsequent Transformations
While this section title suggests starting with the target compound, a more logical approach is the nitration of a related bromo-dimethylpyridine followed by transformations. For instance, a general strategy involves blocking the 5-position of a 2-aminopyridine (B139424) with a halogen, followed by nitration to produce a 2-amino-3-nitro-5-halogenopyridine. googleapis.com This nitro group can then be subjected to further chemical modifications. The directive influence of the N-oxide group can also be utilized in nitration reactions of pyridine derivatives. researchgate.net
Precursor Design from Related Dimethylpyridine Isomers (e.g., 3,4-dimethylpyridine)
The synthesis of this compound could potentially be envisioned starting from a more readily available isomer like 3,4-dimethylpyridine. This would necessitate a series of reactions to introduce the bromine atom at the C2 position and potentially rearrange the methyl groups, although this is a more complex and less direct approach. A more common strategy involves the functionalization of a pre-existing bromo-dimethylpyridine. For example, 2-bromo-3,5-dimethylpyridine can be synthesized from 3,5-dimethyl-2-aminopyridine via bromination and deamination. This highlights the utility of amino groups as directing groups in the synthesis of brominated pyridines.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes. This can involve the use of less hazardous reagents, minimizing waste, and employing catalytic methods.
One area of focus is the development of cleaner bromination methods. The use of molecular bromine (Br₂) can be hazardous, and alternative brominating agents are often sought. google.com For example, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is a preferred brominating agent in some cases, and performing the reaction without an additional solvent can further reduce environmental impact. google.com
Catalytic approaches are also central to green chemistry. The use of photocatalysis with heterogeneous catalysts, such as mesoporous graphitic carbon nitride (mpg-CN) in combination with a Ni(II) salt, has been reported for the synthesis of 1,4-dicarbonyl compounds from alkyl halides. rsc.org While not a direct synthesis of the target compound, this illustrates the potential of visible-light photocatalysis in related halogenated compound synthesis. rsc.org The optimization of reaction conditions, such as using catalytic amounts of reagents and minimizing reaction times, contributes to a greener synthetic process. rsc.org
Development of Environmentally Benign Synthetic Routes
The development of environmentally conscious synthetic methods is a paramount goal in modern chemistry. For the synthesis of brominated pyridines, this often involves minimizing hazardous reagents and solvents, and improving reaction efficiency.
One approach to a greener synthesis of brominated pyridines involves the use of microwave-assisted organic synthesis (MAOS). This technique can drastically reduce reaction times from days to minutes and often leads to higher yields compared to conventional heating methods. For instance, a microwave-assisted synthesis of 5-bromo-2,3,3-trimethyl-3H-indole in water with a catalytic amount of sulfuric acid resulted in a quantitative yield. researchgate.net While not directly for this compound, this demonstrates the potential of microwave irradiation in aqueous media for the environmentally friendly synthesis of related halogenated heterocycles. researchgate.net
Another strategy focuses on reducing the use of harsh brominating agents. A method for the preparation of 2-bromo-4,5-dimethoxybenzoic acid utilizes a directed bromination of 3,4-dimethoxytoluene (B46254) with sulfuric acid, hydrogen peroxide, and a metal bromide, followed by oxidation. google.com This process is highlighted for its use of inexpensive and readily available raw materials and for being more environmentally friendly. google.com
The table below summarizes key aspects of environmentally benign synthetic considerations.
| Feature | Description | Potential Benefit |
| Solvent Choice | Utilizing water or other green solvents in place of traditional organic solvents. | Reduces volatile organic compound (VOC) emissions and solvent waste. |
| Energy Source | Employing microwave irradiation to accelerate reactions. | Significantly shortens reaction times and can increase product yields. |
| Reagent Selection | Using less hazardous reagents, such as hydrogen peroxide as an oxidant. | Improves the safety profile of the synthesis and reduces toxic byproducts. |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimizes waste generation. |
Catalyst Systems for Sustainable Production
Catalysis is at the heart of sustainable chemical production, offering pathways to reactions with higher efficiency and selectivity under milder conditions. For the production of this compound and its derivatives, the focus is on developing recyclable and highly active catalyst systems.
Homogeneous recyclable catalytic systems, particularly those using transition metals, are gaining traction. For example, ruthenium(II) catalysts in polyethylene (B3416737) glycol (PEG)-400 have been used for the annulation and olefination of benzamides and benzoic acids. rsc.org This system is notable for its reusability and the use of a green solvent. rsc.org The catalyst can be recycled multiple times without a significant loss of activity, making the process more economical and sustainable. rsc.org
Palladium-catalyzed cross-coupling reactions are also being adapted for greener production. Innovations include the use of phosphine-free palladium(0) complexes that can operate under aerobic conditions, eliminating the need for an inert atmosphere. rsc.org The use of co-catalysts like carboxylic acids can further enhance the efficiency of these reactions. rsc.org
The following table details different catalytic systems and their sustainable features.
| Catalyst System | Reaction Type | Sustainable Features |
| Ru(II) in PEG-400 | Annulation, Olefination | Recyclable catalyst, green solvent, high atom economy. rsc.org |
| Phosphine-free Pd(0) | Direct Arylation | Operates in air, avoids phosphine (B1218219) ligands, can use green solvents like PEG-20000. rsc.org |
| [Ir(cod)(OMe)]₂/dtbpy | Borylation | Sterically-controlled regioselectivity, proceeds at room temperature. |
| Rh(III) complexes | C-H activation/Annulation | Can be used in recyclable solvent systems like PEG-400. rsc.org |
Advanced Synthetic Approaches
Beyond traditional methods, advanced synthetic strategies offer novel ways to construct and modify the this compound scaffold with high precision.
Metalation-Directed Functionalization for Pyridine Elaboration
Directed metalation is a powerful tool for the regioselective functionalization of pyridine rings. znaturforsch.com This technique involves the deprotonation of a specific C-H bond, facilitated by a directing group, to form an organometallic intermediate that can then react with various electrophiles.
The choice of the metalating agent is crucial for achieving the desired regioselectivity. Strong bases like lithium amides (e.g., LDA, LTMP) or organolithium reagents are commonly used at low temperatures. znaturforsch.com For instance, the lithiation of 2-bromo-4-methoxypyridine (B110594) at the C-3 position can be achieved with LTMP, followed by reaction with an electrophile like DMF to introduce an aldehyde group. arkat-usa.org
More recently, the use of mixed metal-amido bases, such as TMPMgCl·LiCl, has allowed for deprotonation under milder conditions and with greater functional group tolerance. znaturforsch.com These reagents have been successfully employed in the magnesiation of various pyridines. znaturforsch.com Halogen-metal exchange reactions provide another route to functionalized pyridines. For example, treating a bromopyridine with an organolithium or organomagnesium reagent can generate a lithiated or magnesiated pyridine, which can then undergo further reactions. znaturforsch.com
The table below illustrates examples of metalation-directed functionalization.
| Pyridine Substrate | Metalating Agent | Position Functionalized | Subsequent Reaction |
| 2-bromo-4-methoxypyridine | LTMP | C-3 | Reaction with DMF to form an aldehyde. arkat-usa.org |
| 3,5-dibromopyridine | TMPMgCl·LiCl | C-2 | Magnesiation followed by reaction with DMF. znaturforsch.com |
| 5-bromo-2-cyanopyridine | [Ir(cod)(OMe)]₂/dtbpy | C-3 and C-4 | Borylation. |
Photoredox Catalysis in Halopyridine Synthesis
Photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the formation of radical intermediates under mild conditions using visible light. acs.org This approach has found applications in the synthesis and functionalization of halopyridines.
In the context of halopyridine synthesis, photoredox catalysis can facilitate reactions that are otherwise challenging. For example, photoredox/nickel dual catalysis has been developed for C(sp²)-C(sp³) bond formation under mild conditions. nih.gov This process involves the generation of an alkyl radical via single-electron transfer from an excited photocatalyst, which then couples with an aryl halide in the presence of a nickel catalyst. nih.gov This methodology has been successfully applied to the coupling of aryl bromides, including bromopyridines, with various radical precursors. nih.gov
The development of mechanophotocatalysis, which combines photochemistry with ball milling, offers a solvent-minimized approach to these reactions. acs.org This technique has been shown to be effective for aryl aminations and C(sp²)-C(sp³) cross-couplings, even under aerobic conditions, significantly reducing the use of toxic organic solvents. acs.org
Key features of photoredox catalysis in this context are summarized below.
| Catalysis Type | Key Features | Example Application |
| Photoredox/Nickel Dual Catalysis | Mild reaction conditions, broad substrate scope. | Cross-coupling of aryl bromides with alkyl radical precursors. nih.gov |
| Mechanophotocatalysis | Solvent-minimized, can be performed under air. | Aryl amination and C(sp²)-C(sp³) cross-couplings. acs.org |
| Ruthenium or Iridium Photocatalysts | Efficient generation of radical intermediates from various precursors. | Aza-Henry reactions, dehalogenations, and C-H functionalizations. acs.org |
Role As a Synthetic Building Block and Precursor in Advanced Materials and Bioactive Compounds
Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals
2-Bromo-4,5-dimethylpyridine serves as a pivotal starting material in the synthesis of a variety of biologically active molecules destined for pharmaceutical and agricultural applications. The presence of the bromine atom on the pyridine (B92270) ring allows for a range of chemical transformations, making it an ideal scaffold for building the complex architectures of modern drugs and crop protection agents.
In the pharmaceutical industry, this compound is a key intermediate in the development of new medications. arxiv.org Its stable molecular structure and the reactivity of the bromo group are paramount in drug design and development. arxiv.org While specific drug names are often proprietary, the general class of compounds synthesized from this precursor includes kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The pyridine moiety is a common feature in many biologically active compounds, and the dimethyl substitution can influence the molecule's binding affinity and metabolic stability.
The agricultural sector also benefits from the versatility of this compound. It is utilized in the production of advanced agrochemicals, particularly pesticides and herbicides. arxiv.orghzsqchem.com The properties of the compound enable the creation of effective crop protection products that can be tailored to target specific pests or weeds while minimizing harm to the crops themselves. arxiv.org The development of novel fungicides is another area where this building block shows significant promise, contributing to global food security.
Table 1: Applications of this compound in API and Agrochemical Synthesis
| Application Area | Role of this compound | Examples of Target Compound Classes |
| Pharmaceuticals | Key Intermediate/Building Block | Kinase Inhibitors, Anti-inflammatory agents, Anticancer agents |
| Agrochemicals | Precursor | Pesticides, Herbicides, Fungicides |
Intermediate in the Synthesis of Novel Heterocyclic Scaffolds
The synthesis of novel heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound is a valuable intermediate in this field due to the reactivity of the carbon-bromine bond, which allows for the construction of more complex, fused ring systems. nbinno.com
One important class of compounds synthesized from bromopyridine precursors are pyridopyrimidines. These fused heterocyclic systems are of significant interest due to their diverse biological activities, including potential applications as kinase inhibitors for cancer therapy and as anti-diarrheal agents. nih.govias.ac.in The synthesis often involves a condensation reaction where the pyridine ring from this compound is fused with a pyrimidine (B1678525) ring.
Furthermore, this compound can be used to create a variety of other fused pyridine derivatives, such as those containing furan (B31954) or pyrrole (B145914) rings. ias.ac.innih.gov These novel scaffolds are then evaluated for a wide range of biological activities, contributing to the discovery of new therapeutic agents. nih.gov The ability to create diverse libraries of these complex heterocyclic compounds is crucial for high-throughput screening and drug discovery programs. nih.govresearchgate.net
Applications in Dye and Pigment Synthesis
The unique chemical structure of this compound also lends itself to the synthesis of colorants. In the dye and pigment industry, it is utilized in the creation of various coloring agents. hzsqchem.com The pyridine ring can act as a chromophore or be modified to become part of a larger conjugated system, which is responsible for the color of the dye.
Its chemical structure enables the production of dyes with high colorfastness and brightness, essential qualities for applications in textiles, plastics, and other materials that require vibrant and long-lasting colors. hzsqchem.com Specifically, pyridine derivatives can be used in the synthesis of disperse dyes, which are used for dyeing synthetic fibers like polyester. nih.govgoogle.comresearchgate.net
While specific commercial dyes synthesized directly from this compound are not widely disclosed, the general principles of dye chemistry suggest its utility in creating azo dyes and other complex organic pigments. The bromo-substituent provides a reactive handle for coupling reactions, a common strategy in the synthesis of many dye molecules.
Utility in Flavor and Fragrance Molecule Development
The flavor and fragrance industry relies on a vast palette of chemical compounds to create the scents and tastes found in a wide range of consumer products. This compound serves as a building block for the creation of synthetic flavors and fragrances. hzsqchem.com The unique chemical properties of this compound allow it to be transformed into molecules that can mimic natural scents and tastes. hzsqchem.com
While detailed information on the specific flavor and fragrance molecules derived from this compound is often proprietary, the broader class of pyridine derivatives is known to contribute to a variety of aroma profiles. The substitution pattern on the pyridine ring can significantly influence the resulting scent, ranging from green and nutty to more complex savory notes. The ability to synthesize these molecules consistently and with high purity is crucial for the flavor and fragrance industry.
Building Block for Functional Materials Research (e.g., supramolecular complexes, liquid crystals)
The application of this compound extends beyond bioactive compounds and colorants into the realm of functional materials. Its rigid, aromatic structure and the presence of a reactive bromine atom make it a valuable building block in materials science.
One area of application is in the synthesis of liquid crystals. Pyridine-based compounds are known to form various liquid crystalline phases, including nematic and smectic phases. tandfonline.comajchem-a.com The specific shape of the molecule, often described as "calamitic" (rod-like) or "bent-core," influences the type of liquid crystal phase formed. arxiv.orgmdpi.com By incorporating this compound into larger molecular structures, researchers can design new liquid crystal materials with specific optical and electronic properties for use in displays and sensors.
Furthermore, the pyridine nitrogen atom can act as a ligand, coordinating with metal ions to form supramolecular complexes. These highly organized structures have potential applications in catalysis, molecular recognition, and the development of new materials with tailored properties. The ability to functionalize the pyridine ring via the bromo-substituent allows for the fine-tuning of the electronic and steric properties of these supramolecular assemblies. mdpi.comresearchgate.net
Contributions to Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen large numbers of different but structurally related molecules, known as a chemical library. targetmol.commedchemexpress.com this compound is a valuable building block in this field due to its suitability for solid-phase synthesis and its ability to undergo a variety of chemical reactions. researchgate.net
The bromine atom provides a reactive site for attaching the molecule to a solid support or for introducing diversity through various coupling reactions. By systematically reacting a library of different building blocks with the this compound scaffold, chemists can generate a vast array of new compounds. These libraries can then be screened for biological activity, leading to the identification of new drug candidates or other useful molecules. nih.gov The use of brominated pyridines allows for the creation of diverse and complex molecular libraries, accelerating the pace of discovery in pharmaceutical and materials research.
Table 2: Summary of Applications of this compound as a Synthetic Building Block
| Section | Application Area | Key Role | Examples of Synthesized Products/Scaffolds |
| 5.1 | APIs and Agrochemicals | Precursor | Kinase inhibitors, pesticides, herbicides |
| 5.2 | Heterocyclic Scaffolds | Intermediate | Pyridopyrimidines, fused pyridine derivatives |
| 5.3 | Dyes and Pigments | Building Block | Disperse dyes, azo dyes |
| 5.4 | Flavors and Fragrances | Precursor | Synthetic aroma and taste molecules |
| 5.5 | Functional Materials | Building Block | Liquid crystals, supramolecular complexes |
| 5.6 | Combinatorial Chemistry | Scaffold | Diverse chemical libraries for screening |
Advanced Characterization Methodologies for 2 Bromo 4,5 Dimethylpyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for determining the primary structure of 2-Bromo-4,5-dimethylpyridine derivatives. While specific spectral data for this compound is not widely published, the analysis of its isomer, 5-Bromo-2,4-dimethylpyridine, provides a clear example of the data obtained.
For a compound like this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the two methyl groups. The aromatic protons would appear as singlets due to the lack of adjacent protons for spin-spin coupling. The two methyl groups at positions 4 and 5 would also appear as singlets, with chemical shifts influenced by their position on the pyridine (B92270) ring.
In the case of the related isomer, 5-Bromo-2,4-dimethylpyridine , the reported ¹H NMR data in CDCl₃ shows signals at δ 2.35 ppm and 2.47 ppm for the two methyl groups, and a signal at δ 7.04 ppm for the aromatic proton. chemicalbook.com
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals would be expected: two for the methyl carbons and four for the pyridine ring carbons (since C2, C4, and C5 are substituted, and C3 and C6 are not). The carbon atom bonded to the bromine (C2) would be significantly influenced by the halogen's electronegativity. The chemical shifts provide insight into the electronic structure of the pyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on general principles and data from similar compounds.)
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H3 | 7.0 - 7.5 | 120 - 125 |
| H6 | 8.0 - 8.4 | 148 - 152 |
| 4-CH₃ | 2.2 - 2.5 | 18 - 22 |
| 5-CH₃ | 2.2 - 2.5 | 16 - 20 |
| C2 | - | 140 - 145 |
| C3 | - | 120 - 125 |
| C4 | - | 145 - 150 |
| C5 | - | 130 - 135 |
| C6 | - | 148 - 152 |
³¹P NMR for Organometallic Intermediates
³¹P NMR spectroscopy is a highly valuable tool for characterizing organometallic complexes, particularly those formed during catalytic reactions involving phosphine (B1218219) ligands. Bromopyridines like this compound are common substrates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which frequently employ phosphine-based ligands.
When this compound is used in such a reaction, it forms intermediates with the metal catalyst (e.g., a Pd(0) or Pd(II) species). If the catalyst bears phosphine ligands (e.g., triphenylphosphine, Xantphos), ³¹P NMR can be used to monitor the reaction progress and identify key intermediates. The chemical shift (δ) and coupling constants (e.g., J-P) of the phosphorus nucleus are highly sensitive to its coordination environment, including the oxidation state of the metal and the nature of other bonded ligands. pku.edu.cn This allows researchers to gain mechanistic insights into the catalytic cycle.
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning ¹H and ¹³C signals, especially in complex derivatives. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other (typically through 2-4 bonds). youtube.com For a derivative of this compound with an alkyl chain, COSY would show cross-peaks between adjacent protons on the chain, helping to establish its connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J-C coupling). youtube.com For this compound, an HSQC spectrum would definitively link the proton signal for H3 to the C3 carbon signal, the H6 proton to C6, and the methyl protons to their respective methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). youtube.com HMBC is crucial for piecing together the molecular skeleton. For instance, the protons of the 4-CH₃ group would show a correlation to C3, C4, and C5, while the H6 proton would show correlations to C4 and C5, confirming the substitution pattern on the pyridine ring.
Chiral Solvating Agent (CSA) NMR for Atropisomers
Atropisomers are stereoisomers resulting from hindered rotation around a single bond. mdpi.com While this compound itself is not chiral, its derivatives can be designed to exhibit atropisomerism. For example, a bulky substituent introduced at the 6-position and another on a group attached at the 2-position could sufficiently hinder rotation around the C2-substituent bond to allow for the isolation of stable enantiomers.
NMR spectroscopy in the presence of a Chiral Solvating Agent (CSA) is a powerful method for analyzing atropisomeric mixtures. nih.govunipi.it The CSA interacts non-covalently with the enantiomers of the analyte, forming transient diastereomeric complexes. These complexes have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum (usually ¹H or ¹⁹F NMR). nih.govacs.org By integrating the separated signals, the enantiomeric excess (ee) of the mixture can be determined. This technique is a valuable alternative to chiral chromatography for studying the rotational barriers and stereochemical stability of atropisomers. nih.govacs.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize analyte molecules, causing them to form a radical cation (M•+) and undergo extensive fragmentation. libretexts.org This fragmentation is highly reproducible and provides a characteristic "fingerprint" for a given compound.
For this compound (C₇H₈BrN, molecular weight: ~186.05 g/mol ), the EI-MS spectrum would be expected to show the following key features:
Molecular Ion Peak (M•+): A prominent peak corresponding to the intact molecule. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic doublet (M•+ and M+2•+), with two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 185 and 187).
Key Fragmentation Pathways: The extensive fragmentation provides structural clues. nih.govconsensus.app Common fragmentation pathways for this molecule would include:
Loss of Bromine: A peak corresponding to [M-Br]⁺ (at m/z ~106), resulting from the cleavage of the C-Br bond.
Loss of a Methyl Group: A peak for [M-CH₃]⁺.
Dehydrogenation: Sequential loss of hydrogen atoms from the parent cation. consensus.app
Pyridine Ring Fission: Fragmentation of the aromatic ring, leading to smaller charged fragments.
Table 2: Predicted Key Ions in the EI-MS of this compound
| Ion | Predicted m/z | Description |
| [C₇H₈BrN]•+ | 185 / 187 | Molecular Ion (Isotope Doublet) |
| [C₇H₈N]⁺ | 106 | Loss of Br• |
| [C₆H₅BrN]•+ | 170 / 172 | Loss of CH₃• |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound derivatives. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule.
The primary application of HRMS in the study of these compounds is the confirmation of the molecular formula. By comparing the experimentally measured monoisotopic mass with the theoretically calculated mass, researchers can confirm the successful synthesis of the target molecule and rule out alternative structures with the same nominal mass. The presence of bromine is particularly distinctive in the mass spectrum due to its two abundant isotopes, 79Br and 81Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern (M and M+2 peaks of similar intensity) that serves as a clear indicator of a bromine-containing compound.
For a derivative such as this compound, HRMS analysis provides precise mass-to-charge (m/z) ratio data that validates its elemental makeup.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C7H8BrN |
| Calculated m/z ([M+H]+ for 79Br) | 186.9862 |
| Calculated m/z ([M+H]+ for 81Br) | 188.9841 |
| Observed m/z | Typically within ± 0.001 Da of calculated values |
This high level of accuracy is critical for distinguishing between isomers and for identifying components in complex mixtures during reaction monitoring.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction analysis provides a detailed picture of the molecular geometry. It confirms the planarity of the pyridine ring and the specific positions of the bromo and dimethyl substituents. This data is fundamental for understanding the electronic and steric properties of the molecule. For example, analysis of related 2,6-dihalo-3,5-dimethylpyridines has revealed that while some derivatives are planar, others can exhibit slight deformations like a saddle shape in the pyridine ring. researchgate.net
Table 2: Typical Molecular Geometry Parameters from X-ray Crystallography
| Parameter | Description | Typical Value |
|---|---|---|
| C-Br Bond Length | Distance between the carbon of the pyridine ring and the bromine atom. | ~1.85 - 1.90 Å |
| C-N Bond Length | Average distance of the C-N bonds within the pyridine ring. | ~1.33 - 1.35 Å |
| C-C Bond Length (ring) | Average distance of the C-C bonds within the pyridine ring. | ~1.38 - 1.40 Å |
| C-N-C Bond Angle | Angle within the pyridine ring at the nitrogen atom. | ~117° - 119° |
This precise structural information is vital for structure-property relationship studies and for the rational design of new functional materials.
The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. X-ray crystallography is paramount for identifying and quantifying these forces. In derivatives of this compound, several key interactions are anticipated:
Halogen Bonding: The bromine atom, with its electropositive region (σ-hole), can act as a halogen bond donor, interacting with Lewis bases like the nitrogen atom of an adjacent pyridine ring (Br···N). These interactions are directional and can significantly influence crystal packing. nih.gov
Hydrogen Bonding: Although the primary compound lacks strong hydrogen bond donors, weak C—H···N or C—H···Br interactions can form, linking molecules into chains or sheets. researchgate.net In derivatives with appropriate functional groups, stronger hydrogen bonds can be engineered.
Pi-Stacking (π–π interactions): The aromatic pyridine rings can stack on top of each other. The geometry of this stacking (e.g., face-to-face or offset) and the distance between the rings (typically 3.3–3.8 Å) are determined from the crystal structure and indicate the strength of the interaction. researchgate.net
Table 3: Common Intermolecular Interactions in Bromopyridine Crystal Structures
| Interaction Type | Donor | Acceptor | Typical Distance |
|---|---|---|---|
| Halogen Bond | C-Br | N (pyridine) | ~3.00 Å |
| Hydrogen Bond | C-H | N (pyridine) | ~2.5 - 2.8 Å (H···N) |
Understanding these interactions is crucial for crystal engineering, where the goal is to design solids with specific physical properties.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. ekb.eg The surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates.
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify specific regions of intermolecular contact. Red spots on the dnorm map indicate close contacts, such as hydrogen or halogen bonds. mdpi.comnih.gov
Table 4: Example of Hirshfeld Surface Contact Contributions for a Brominated Heterocycle
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | Represents general van der Waals forces. |
| Br···H / H···Br | ~20-30% | Highlights the importance of interactions involving the bromine atom. nih.gov |
| C···H / H···C | ~8-12% | Indicates contacts involving the aromatic ring and methyl groups. nih.gov |
| O···H / H···O* | Variable | Significant in derivatives containing oxygen atoms (e.g., from other functional groups or co-crystallized solvents). nih.gov |
| N···H / H···N | Variable | Represents potential weak hydrogen bonding to the pyridine nitrogen. mdpi.com |
Note: This contact would only be present in derivatives or solvates containing oxygen.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The two methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.
For this compound, the spectra would be characterized by specific absorption or scattering peaks corresponding to the vibrations of its constituent parts. These spectra serve as a molecular fingerprint, useful for routine identification and quality control.
Table 5: Characteristic Vibrational Frequencies for this compound
| Wavenumber Range (cm-1) | Vibrational Mode | Method of Observation |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | FT-IR, FT-Raman |
| 3000 - 2850 | Methyl (CH3) C-H Stretch | FT-IR, FT-Raman |
| 1600 - 1450 | Pyridine Ring C=C and C=N Stretching | FT-IR, FT-Raman |
| 1450 - 1350 | Methyl (CH3) Bending | FT-IR |
| 1200 - 1000 | Ring Breathing Modes, C-H In-Plane Bending | FT-IR, FT-Raman |
| 850 - 750 | C-H Out-of-Plane Bending | FT-IR |
Detailed assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies that correlate well with experimental data. nih.gov
Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC, LC-MS, UPLC, GC)
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography (GC): Given the likely volatility of this compound, GC is a suitable method for purity analysis. The compound is vaporized and passed through a column, separating it from starting materials, solvents, and byproducts based on boiling point and interactions with the column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and identification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are workhorses for the analysis of less volatile derivatives or for reactions conducted in solution. Separation occurs in the liquid phase based on the analyte's partitioning between a mobile phase and a stationary phase (typically C18). A UV detector is commonly used, as the pyridine ring is chromophoric. UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of HPLC/UPLC with the detection power of mass spectrometry. It is invaluable for reaction monitoring, as it allows for the simultaneous separation and identification of reactants, intermediates, and products in a complex reaction mixture, providing both retention time and mass-to-charge ratio data for each component.
Table 6: Typical Chromatographic Methods for Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| GC | Polysiloxane-based (e.g., DB-5) | Helium, Nitrogen | FID, MS | Purity assessment, byproduct analysis |
| HPLC/UPLC | C18 Silica (B1680970) | Acetonitrile/Water or Methanol/Water gradients | UV, DAD, MS | Purity determination, reaction monitoring |
| LC-MS | C18 Silica | Acetonitrile/Water with formic acid or ammonium (B1175870) acetate (B1210297) | MS (ESI, APCI) | Identification of intermediates and products |
Future Research Directions and Emerging Trends
Catalyst Development for Enhanced Selectivity and Sustainability
The primary application of 2-bromo-4,5-dimethylpyridine in synthesis involves its participation in cross-coupling reactions, where the bromine atom is substituted with another functional group. These reactions are typically catalyzed by transition metals, most commonly palladium. Future research in this area is geared towards the development of more efficient, selective, and sustainable catalytic systems.
Current research often employs established catalysts for reactions involving this compound. For instance, in the synthesis of indolin-2-one and pyrrolo-pyridin-2-one derivatives, palladium(II) acetate (B1210297) has been utilized as a catalyst. Similarly, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been employed for the synthesis of tetrahydroindazoles using this compound as a starting material.
The trend in catalyst development is moving away from traditional palladium catalysts towards more sustainable and cost-effective alternatives. This includes the investigation of catalysts based on more abundant and less toxic metals such as iron, copper, and nickel. Furthermore, the principles of green chemistry are driving research into catalysts that can operate under milder reaction conditions, in environmentally benign solvents like water or ethanol, and can be easily recovered and reused. For this compound, this could involve the development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, simplifying purification and reducing metal contamination in the final product.
Another key area of development is the design of ligands that can fine-tune the reactivity and selectivity of the metal catalyst. For a disubstituted pyridine (B92270) like this compound, achieving high regioselectivity in reactions is crucial. Future catalyst systems will likely incorporate sophisticated ligands that can precisely control the electronic and steric environment of the metal center, thereby directing the reaction to the desired outcome and minimizing the formation of unwanted byproducts.
Exploration of Novel Reactivity Patterns
Beyond its established role in cross-coupling reactions, there is potential for discovering novel reactivity patterns for this compound. The electronic properties of the pyridine ring, influenced by the methyl substituents and the bromine atom, could be exploited in new types of chemical transformations.
One emerging area of interest is the use of photoredox catalysis, which employs light to initiate chemical reactions. This approach could open up new avenues for the functionalization of this compound under mild conditions. For example, light-mediated reactions could enable novel carbon-carbon or carbon-heteroatom bond formations that are not accessible through traditional thermal methods.
Additionally, the activation of C-H bonds is a rapidly developing field in organic synthesis. While the C-Br bond is the most reactive site for cross-coupling, future research may focus on the selective activation of the C-H bonds on the pyridine ring or the methyl groups. This would allow for the direct introduction of new functional groups without the need for pre-functionalization, leading to more atom-economical and efficient synthetic routes.
The interplay between the bromine atom and the adjacent methyl group could also lead to interesting reactivity. For instance, directed metalation reactions, where a nearby functional group guides a metal to a specific C-H bond, could be explored. The development of such novel reactivity patterns would significantly expand the synthetic utility of this compound.
Application in Supramolecular Chemistry and Nanomaterials
The pyridine moiety is a well-known building block in supramolecular chemistry due to its ability to coordinate with metal ions and participate in hydrogen bonding and π-π stacking interactions. This compound can serve as a precursor to more complex ligands for the construction of supramolecular architectures.
A key application in this area is the synthesis of terpyridines, which are tridentate ligands that strongly bind to a variety of metal ions. The synthesis of highly functionalized terpyridines can be achieved using this compound as a starting material. These terpyridine ligands can then be used to construct a range of supramolecular structures, including metallopolymers, molecular cages, and rotaxanes. The resulting assemblies have potential applications in areas such as molecular sensing, catalysis, and drug delivery.
In the field of nanomaterials, this compound could be used to functionalize the surfaces of nanoparticles, such as gold or silica (B1680970) nanoparticles. The pyridine group can act as an anchor to the nanoparticle surface, while the bromo- functionality can be used to attach other molecules of interest, such as drugs or imaging agents. This would allow for the creation of multifunctional nanomaterials with tailored properties for biomedical or electronic applications. Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) could lead to materials with interesting catalytic or gas-adsorption properties.
Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis
The fields of machine learning (ML) and artificial intelligence (AI) are beginning to have a significant impact on chemical synthesis. These technologies can be used to predict the outcomes of reactions, optimize reaction conditions, and even suggest novel synthetic routes.
For a compound like this compound, ML models could be trained on large datasets of similar
Q & A
Basic: What are the common synthetic routes for 2-Bromo-4,5-dimethylpyridine, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves halogenation or cross-coupling strategies. Key methods include:
- Directed Bromination : Bromination of pre-functionalized pyridine derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation. Reaction parameters such as solvent polarity (e.g., CCl₄ vs. DMF) and temperature significantly affect regioselectivity and yield .
- Metal-Catalyzed Coupling : Nickel-catalyzed reductive coupling of halogenated precursors, as demonstrated in analogous pyridine systems. Catalyst loading (e.g., 5-10 mol%) and ligand choice (e.g., phosphine ligands) critically influence reaction efficiency .
Optimization Tip : Monitor reaction progress via TLC or GC-MS to minimize over-bromination byproducts.
Basic: What spectroscopic techniques are recommended for characterizing this compound, and how are key peaks interpreted?
Answer:
- ¹H/¹³C NMR : The methyl groups at positions 4 and 5 appear as singlets (δ ~2.3-2.5 ppm for ¹H; ~20-25 ppm for ¹³C). The bromine atom deshields adjacent protons, with the C-2 proton resonating at δ ~8.2-8.5 ppm .
- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 201/203 (Br isotope pattern) confirms the molecular formula. Fragmentation patterns (e.g., loss of Br·) aid structural validation .
Validation : Cross-reference data with computational predictions (e.g., NIST Chemistry WebBook protocols) to resolve ambiguities .
Basic: How can researchers optimize purification of this compound to achieve >97% purity?
Answer:
- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (8:2) for baseline separation of halogenated impurities.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) at low temperatures (0-4°C) yield high-purity crystals .
Quality Control : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced: What strategies address regioselectivity challenges in nucleophilic substitution reactions involving this compound?
Answer:
- Electronic Effects : The electron-withdrawing bromine at C-2 directs nucleophiles to the para position (C-6). Steric hindrance from the 4,5-dimethyl groups further limits accessibility to C-3 .
- Catalytic Modulation : Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity for Suzuki-Miyaura couplings at C-2 by stabilizing the transition state .
Case Study : Phosphonylation with triethyl phosphite under microwave irradiation (120°C, 30 min) achieves >90% yield at C-6 .
Advanced: How does computational modeling predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT Calculations : Density functional theory (DFT) models (e.g., B3LYP/6-311+G*) predict charge distribution, showing higher electron density at C-6 due to resonance effects from the bromine atom .
- Transition State Analysis : Simulations reveal that oxidative addition of Pd(0) to the C-Br bond is rate-limiting. Solvent models (e.g., SMD for toluene) refine activation energy estimates .
Application : Use Gaussian or ORCA software packages to map reaction pathways and optimize ligand-catalyst pairs.
Advanced: How to resolve contradictions in reported catalytic efficiencies of this compound-derived ligands?
Answer:
- Variable Analysis : Discrepancies in turnover numbers (TON) often stem from differences in pre-catalyst activation (e.g., Ni(COD)₂ vs. NiCl₂) or solvent/base systems (e.g., DMF/K₃PO₄ vs. THU/DBU) .
- Control Experiments : Replicate studies under standardized conditions (e.g., 80°C, 12 h) while monitoring ligand decomposition via ³¹P NMR .
Recommendation : Report detailed catalytic protocols (e.g., degassing methods, moisture sensitivity) to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
